Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 219580-24-2
VCID: VC13594474
InChI: InChI=1S/C10H16N2O2/c1-7-6-8(2)12(11-7)9(13)14-10(3,4)5/h6H,1-5H3
SMILES: CC1=CC(=NN1C(=O)OC(C)(C)C)C
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate

CAS No.: 219580-24-2

Cat. No.: VC13594474

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate - 219580-24-2

Specification

CAS No. 219580-24-2
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name tert-butyl 3,5-dimethylpyrazole-1-carboxylate
Standard InChI InChI=1S/C10H16N2O2/c1-7-6-8(2)12(11-7)9(13)14-10(3,4)5/h6H,1-5H3
Standard InChI Key XTBISQIOEDXGGJ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(=O)OC(C)(C)C)C
Canonical SMILES CC1=CC(=NN1C(=O)OC(C)(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate is defined by a pyrazole core with strategic substituents that enhance its stability and reactivity. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the pyrazole nitrogen, while the methyl groups at the 3- and 5-positions sterically hinder undesired side reactions. The compound’s IUPAC name, tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate, reflects this substitution pattern .

Synthesis and Characterization

The synthesis of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate involves a two-step protocol: (1) preparation of 3,5-dimethylpyrazole and (2) Boc protection of the pyrazole nitrogen.

Step 1: Formation of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. The reaction proceeds through enolization and nucleophilic attack, yielding the pyrazole ring:

CH3COCH2COCH3+N2H4C5H8N2+2H2O\text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_5\text{H}_8\text{N}_2 + 2\text{H}_2\text{O}

This intermediate is purified via recrystallization or column chromatography.

Step 2: Boc Protection

The free pyrazole is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in tetrahydrofuran (THF) at 0–25°C :

C5H8N2+(CH3)3COCO2OC10H16N2O2+CO2\text{C}_5\text{H}_8\text{N}_2 + (\text{CH}_3)_3\text{COCO}_2\text{O} \rightarrow \text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2 + \text{CO}_2

Progress is monitored using thin-layer chromatography (TLC), and the product is isolated via extraction and solvent evaporation .

Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.55 (s, 9H, Boc CH3_3), 2.25 (s, 6H, pyrazole CH3_3), 6.05 (s, 1H, pyrazole H) .

  • 13C^{13}\text{C} NMR: δ 28.1 (Boc CH3_3), 80.5 (Boc quaternary C), 155.2 (C=O), 140–110 ppm (pyrazole carbons) .

Applications in Organic Synthesis

Tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate is primarily utilized as a building block in medicinal chemistry. Its Boc group facilitates temporary nitrogen protection during multi-step syntheses, enabling selective functionalization at other positions .

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. For example, Suzuki-Miyaura cross-coupling reactions with aryl boronic acids introduce aromatic groups at the 4-position, enhancing bioactivity :

C10H16N2O2+ArB(OH)2Pd catalystC10H15N2O2Ar\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2 + \text{ArB}(\text{OH})_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{10}\text{H}_{15}\text{N}_2\text{O}_2\text{Ar}

Such derivatives exhibit improved binding affinity to target proteins like cyclooxygenase-2 (COX-2).

Agrochemical Development

In agrochemistry, the methyl groups and Boc moiety enable the synthesis of herbicides and fungicides. Chlorination or bromination at the 4-position yields halogenated pyrazoles, which disrupt fungal cell membranes .

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